2-bromo-N-(2,4-dimethoxybenzyl)butanamide

Lipophilicity optimization Medicinal chemistry Building block selection

2-Bromo-N-(2,4-dimethoxybenzyl)butanamide (CAS 1119453-09-6) is a synthetic brominated butanamide derivative with the molecular formula C₁₃H₁₈BrNO₃ and a molecular weight of 316.19 g/mol. The compound features a 2-bromobutanamide core linked via an amide bond to a 2,4-dimethoxybenzyl group, with the bromine at the α-position of the butanoyl chain providing a reactive handle for nucleophilic substitution or further derivatization.

Molecular Formula C13H18BrNO3
Molecular Weight 316.19 g/mol
CAS No. 1119453-09-6
Cat. No. B1344551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,4-dimethoxybenzyl)butanamide
CAS1119453-09-6
Molecular FormulaC13H18BrNO3
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br
InChIInChI=1S/C13H18BrNO3/c1-4-11(14)13(16)15-8-9-5-6-10(17-2)7-12(9)18-3/h5-7,11H,4,8H2,1-3H3,(H,15,16)
InChIKeyCTOZZZIPGGFSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,4-dimethoxybenzyl)butanamide (CAS 1119453-09-6): A Brominated Butanamide Building Block for Chemical Biology and Medicinal Chemistry


2-Bromo-N-(2,4-dimethoxybenzyl)butanamide (CAS 1119453-09-6) is a synthetic brominated butanamide derivative with the molecular formula C₁₃H₁₈BrNO₃ and a molecular weight of 316.19 g/mol [1]. The compound features a 2-bromobutanamide core linked via an amide bond to a 2,4-dimethoxybenzyl group, with the bromine at the α-position of the butanoyl chain providing a reactive handle for nucleophilic substitution or further derivatization [2]. It is categorized as a research chemical supplied primarily as a synthetic intermediate and biochemical tool, with commercial purity typically ≥97% . The compound is listed in the PubChem database (CID 25219784) and the CAS Common Chemistry registry, but peer-reviewed pharmacological or biological characterization remains extremely limited as of the search date [1].

Why Generic Substitution of 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide with In-Class Analogs Carries Unquantified Risk for Research Applications


Compounds within the 2,4-dimethoxybenzyl amide family share a common N-benzylamide scaffold but diverge critically in three structural dimensions: the length of the α-bromoalkanoyl chain (acetyl, propionyl, or butyryl), the presence or absence of the α-bromine, and the attachment mode (N-benzyl vs. N-phenyl). Each of these variations alters lipophilicity (computed XLogP3 ranges from 1.9 to 2.7 across the series), hydrogen bond acceptor/donor counts, rotatable bond counts, and steric bulk around the electrophilic bromine center [1]. In the absence of head-to-head pharmacological profiling data, no scientific basis exists to assume interchangeable performance in biochemical assays, structure-activity relationship (SAR) studies, or synthetic sequences. The butanamide chain length and the specific 2,4-dimethoxy substitution pattern on the benzyl ring are known in related chemotypes to influence target binding and metabolic stability ; extrapolation from acetyl or propionyl analogs to the butanamide homolog is therefore not justified without experimental validation.

Quantitative Differentiation Evidence: 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide Versus Closest Structural Analogs


Extended α-Bromoalkanoyl Chain (Butanamide vs. Propanamide vs. Acetamide) Confers Superior Lipophilicity and Topological Flexibility Among 2,4-Dimethoxybenzyl Amide Analogs

The target compound possesses a four-carbon butanamide backbone with bromine at the α-position (C13H18BrNO3, MW 316.19), whereas the closest chain-length analogs are 2-bromo-N-(2,4-dimethoxybenzyl)propanamide (C12H16BrNO3, MW 302.16) and 2-bromo-N-(2,4-dimethoxybenzyl)acetamide (C11H14BrNO3, MW 288.14). The incremental methylene group in the butanamide derivative increases computed XLogP3 to 2.7, versus approximately 2.2 for the propanamide and 1.9 for the acetamide homologs, and raises the rotatable bond count to 6, compared to 5 and 4 respectively [1]. This enhanced lipophilicity and conformational freedom may translate to differential membrane permeability and target binding in cellular assays, though direct comparative biological data are absent from the public domain .

Lipophilicity optimization Medicinal chemistry Building block selection

N-Benzyl Linkage (vs. Direct N-Phenyl) Differentiates This Compound's Hydrogen Bonding Geometry and Steric Profile from the Corresponding Anilide Analog

2-Bromo-N-(2,4-dimethoxybenzyl)butanamide (target) incorporates a methylene spacer between the amide nitrogen and the 2,4-dimethoxyphenyl ring, whereas 2-bromo-N-(2,4-dimethoxyphenyl)butanamide (CAS 1119451-52-3) attaches the aromatic ring directly to the amide nitrogen. This structural difference alters the distance and angle between the amide carbonyl and the aromatic ring methoxy groups, shifts the computed Topological Polar Surface Area (TPSA) from 47.6 Ų (target) to 47.6 Ų (identical TPSA due to same heteroatom count), but changes the molecular shape and the positioning of hydrogen bond acceptors relative to the electrophilic bromine [1]. From a vendor pricing perspective, Santa Cruz Biotechnology lists both compounds at the same scale, with the target compound at $135.00/500 mg (sc-307083) versus the anilide at $108.00/500 mg (sc-307084), indicating higher procurement cost for the benzyl derivative .

Binding mode differentiation Amide bond geometry Chemical probe design

2,4-Dimethoxybenzyl Substituent Provides Distinct Electronic Character Relative to 2,4-Dimethylphenyl and 2,4-Difluorophenyl Analogs Available in the Same Commercial Series

Santa Cruz Biotechnology offers a series of four 2-bromo-N-(substituted)butanamide analogs that differ exclusively in the N-aryl/benzyl substituent: 2,4-dimethoxybenzyl (target, sc-307083, $135.00/500 mg), 2,4-dimethoxyphenyl (sc-307084, $108.00/500 mg), 2,4-dimethylphenyl (sc-307085, $152.00/500 mg), and 2,4-difluorophenyl (sc-307082, $135.00/500 mg) . The 2,4-dimethoxybenzyl group introduces two strongly electron-donating methoxy substituents (+M effect) on a benzyl framework, resulting in a computed pKa of 13.56 ± 0.46 for the amide NH (predicted), compared to the dimethylphenyl analog which lacks the oxygen lone pairs and the difluorophenyl analog which is electron-withdrawing . These electronic differences are expected to modulate the reactivity of the α-bromo electrophilic center and the hydrogen bond donor/acceptor properties of the amide, though no direct comparative reactivity or biological assay data have been published [1].

Electron-donating substituent effects SAR library design Chemical tool selection

Commercial Availability Profile: ≥97% Purity with Defined Storage (2–8°C, Dry) Exceeds Typical Catalog Specifications for Uncharacterized Research Intermediates

2-Bromo-N-(2,4-dimethoxybenzyl)butanamide is commercially supplied by multiple vendors with a guaranteed purity of ≥97%, as specified by Chemscene (Cat. No. CS-0335341) and Leyan (Cat. No. 1406011) . The recommended storage condition is sealed in a dry environment at 2–8°C, reflecting the need to protect the α-bromoamide from hydrolytic degradation . By comparison, the shorter-chain analog 2-bromo-N-(2,4-dimethoxybenzyl)acetamide is listed at a similar purity (≥97%) but with a lower molecular weight (288.14 vs. 316.19 g/mol), meaning that per gram of material, the butanamide delivers approximately 9% fewer moles of compound . The CymitQuimica listing (Ref. 10-F367112) indicates the product as discontinued at the 1 g and 5 g scales, suggesting that multi-gram procurement may require alternative suppliers such as Matrix Scientific (Cat. No. 038502) or Santa Cruz Biotechnology (sc-307083) .

Chemical procurement Purity specification Storage stability

Absence of Published Biological Potency Data Constitutes a Critical Evidence Gap Relative to Pharmacologically Characterized 2,4-Dimethoxybenzyl Amide Congeners

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted May 2026) returned no quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀) for 2-bromo-N-(2,4-dimethoxybenzyl)butanamide (CAS 1119453-09-6) [1]. In contrast, structurally related 2,4-dimethoxybenzyl amide derivatives have been reported with measurable binding affinities: for example, N-(3,4-dimethoxybenzyl)-4-(2-(4-hydroxybenzyl)-1H-indol-3-yl)butanamide analogs show Ki values of 1,500–1,900 nM at melanocortin receptors [2], and certain 2,4-dimethoxybenzyl-containing compounds have demonstrated BRD4 bromodomain binding with Kd values in the micromolar range [3]. This absence of target-specific potency data means that any biological application of the title compound must be preceded by de novo assay validation, and the compound cannot be selected on the basis of pre-existing pharmacological evidence.

Data gap analysis Biological characterization deficit SAR study planning

Research and Industrial Application Scenarios for 2-Bromo-N-(2,4-dimethoxybenzyl)butanamide Based on Current Evidence


Synthetic Intermediate for α-Substituted Butanamide Derivatives via Nucleophilic Displacement of the α-Bromine

The α-bromo substituent on the butanamide chain serves as a reactive electrophilic center amenable to nucleophilic substitution (SN2) with amines, thiols, alkoxides, and carbon nucleophiles, enabling diversification of the butanamide scaffold while retaining the 2,4-dimethoxybenzyl amide moiety. The extended four-carbon chain (vs. acetyl or propionyl analogs) provides greater steric bulk and lipophilicity (XLogP3 = 2.7, 6 rotatable bonds), which can be exploited to access chemical space not reachable with shorter-chain congeners [1]. This application is supported by the compound's classification as a research chemical for further manufacturing use, as stated by multiple vendors .

Chemical Biology Probe Development Requiring Electron-Rich 2,4-Dimethoxybenzyl Pharmacophore with a Butanamide Spacer

The 2,4-dimethoxybenzyl group is a recognized pharmacophoric element in epigenetic probe design, particularly in bromodomain ligand discovery where methoxy-substituted benzyl groups contribute to acetyl-lysine mimicry [1]. The butanamide chain provides a spacer of defined length between the putative binding element and the reactive bromine handle. Researchers designing focused libraries targeting bromodomains or other acetyl-lysine reader domains may select this compound over the propanamide or acetamide homologs to systematically vary linker length, though all biological validation must be performed de novo given the absence of pre-existing potency data .

Comparative SAR Studies Across N-Substituted 2-Bromobutanamide Series for Investigating Substituent Electronic Effects on Reactivity

The commercial availability of four closely related 2-bromo-N-(substituted)butanamide analogs (sc-307082 through sc-307085 from Santa Cruz Biotechnology), differentiated only by the electronic character of the N-substituent, enables systematic structure-reactivity relationship studies [1]. The 2,4-dimethoxybenzyl variant (sc-307083) provides a strongly electron-donating (+M) benzyl system, contrasting with the electron-withdrawing difluorophenyl analog (sc-307082) and the moderately donating dimethylphenyl analog (sc-307085). This set can be used to probe how remote substituent electronic effects modulate the electrophilicity of the α-bromo carbon and the hydrogen-bonding properties of the amide NH (predicted pKa = 13.56 ± 0.46) .

Peptidomimetic or Peptide Synthesis Applications Exploiting the 2,4-Dimethoxybenzyl Group as a Traceless Amide Protecting Element

The 2,4-dimethoxybenzyl (Dmb) group is well-established in peptide chemistry as an amide nitrogen protecting group that prevents aggregation during solid-phase synthesis and can be cleaved under mildly acidic conditions [1]. While the title compound incorporates a bromine at the α-position that would preclude direct use as a protected amino acid building block, it may serve as a precursor or model compound for developing Dmb-based protecting group strategies in the context of α-bromoamide synthetic methodology. The 2,4-dimethoxy substitution pattern (rather than 3,4- or unsubstituted benzyl) is critical for the acid-lability and solubility-enhancement properties of the Dmb group .

Quote Request

Request a Quote for 2-bromo-N-(2,4-dimethoxybenzyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.